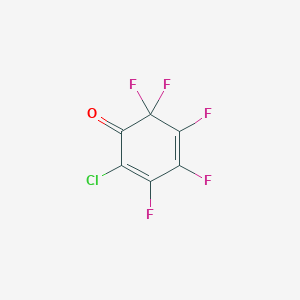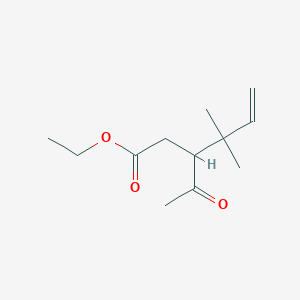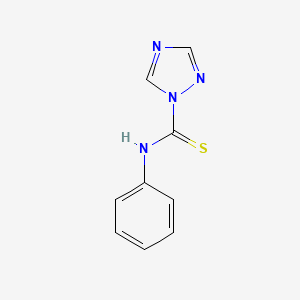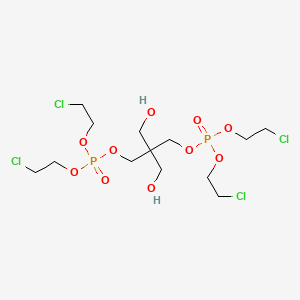
1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole is an organic compound characterized by the presence of a pyrrole ring substituted with a tetrachloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole typically involves the reaction of pyrrole with 1,2,2,2-tetrachloroethane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The tetrachloroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole carboxylic acids, while reduction can produce less chlorinated pyrrole derivatives.
Scientific Research Applications
1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrachloroethane: A related compound with similar chlorinated ethyl groups.
1,2,2,2-Tetrachloroethyl carbonochloridate: Another compound with a tetrachloroethyl group but different functional groups.
Uniqueness
1-(1,2,2,2-Tetrachloroethyl)-1H-pyrrole is unique due to the presence of both a pyrrole ring and a tetrachloroethyl group, which imparts distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.
Properties
CAS No. |
63791-83-3 |
|---|---|
Molecular Formula |
C6H5Cl4N |
Molecular Weight |
232.9 g/mol |
IUPAC Name |
1-(1,2,2,2-tetrachloroethyl)pyrrole |
InChI |
InChI=1S/C6H5Cl4N/c7-5(6(8,9)10)11-3-1-2-4-11/h1-5H |
InChI Key |
CORLOPFFJPXUOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)


![4,4'-[1,3-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B14501197.png)
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)





![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
